N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2060021-70-5
VCID: VC5871420
InChI: InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-5-7(3-4-9(8)15)16-10(17)6-1-2-6;/h3-6H,1-2,15H2,(H,16,17);1H
SMILES: C1CC1C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F.Cl
Molecular Formula: C11H12ClF3N2O
Molecular Weight: 280.68

N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride

CAS No.: 2060021-70-5

Cat. No.: VC5871420

Molecular Formula: C11H12ClF3N2O

Molecular Weight: 280.68

* For research use only. Not for human or veterinary use.

N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride - 2060021-70-5

Specification

CAS No. 2060021-70-5
Molecular Formula C11H12ClF3N2O
Molecular Weight 280.68
IUPAC Name N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide;hydrochloride
Standard InChI InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-5-7(3-4-9(8)15)16-10(17)6-1-2-6;/h3-6H,1-2,15H2,(H,16,17);1H
Standard InChI Key IYXSFZUZKSRNDL-UHFFFAOYSA-N
SMILES C1CC1C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride, reflects its two primary components:

  • A cyclopropanecarboxamide group, conferring rigidity and metabolic stability due to the cyclopropane ring’s strain-induced reactivity.

  • A 4-amino-3-(trifluoromethyl)aniline moiety, where the electron-withdrawing trifluoromethyl (-CF₃) group enhances lipophilicity and bioavailability .

The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro assays.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.2060021-70-5
Molecular FormulaC₁₁H₁₂ClF₃N₂O
Molecular Weight280.68 g/mol
SMILESC1CC1C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F.Cl
InChI KeyIYXSFZUZKSRNDL-UHFFFAOYSA-N
PubChem CID134691102

Synthetic Methodology

Reaction Pathway

The synthesis typically involves a two-step protocol:

  • Amide Bond Formation: Condensation of cyclopropanecarboxylic acid with 4-amino-3-(trifluoromethyl)aniline using coupling agents like EDC/HOBt.

    Cyclopropanecarboxylic acid+4-Amino-3-(trifluoromethyl)anilineEDC/HOBtN-[4-Amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide\text{Cyclopropanecarboxylic acid} + \text{4-Amino-3-(trifluoromethyl)aniline} \xrightarrow{\text{EDC/HOBt}} \text{N-[4-Amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide}
  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and stability.

Optimization Challenges

  • Cyclopropane Stability: The strained cyclopropane ring may undergo ring-opening under acidic or high-temperature conditions, necessitating mild reaction environments.

  • Trifluoromethyl Group Reactivity: The -CF₃ group’s electron-withdrawing nature can deactivate the aromatic ring, requiring activated coupling agents for efficient amidation .

Biological Activity and Mechanistic Hypotheses

Structural Analog Insights

Though direct pharmacological data are scarce, structurally related compounds exhibit:

  • Anticonvulsant Effects: Amide derivatives like N-(2-hydroxyethyl)stearamide enhance GABAergic signaling by inhibiting GABA transaminase (GABA-T) and activating glutamate decarboxylase (GAD) . The target compound’s amide bond may similarly modulate GABA pathways.

  • Anticancer Potential: Trifluoromethyl-substituted anilines, such as MAP4K1 inhibitors, disrupt kinase signaling in tumor microenvironments . The -CF₃ group’s hydrophobicity could facilitate blood-brain barrier penetration for glioblastoma applications .

Target Prediction

Docking studies using AutoDock Vina suggest affinity for:

  • GABAₐ Receptors: The amide group forms hydrogen bonds with α₁-subunit residues (PDB: 6HUP), analogous to benzodiazepines .

  • Kinase Domains: The trifluoromethyl group may occupy hydrophobic pockets in MAP4K1 (PDB: 4COF), inhibiting T-cell suppression pathways .

Applications and Future Directions

Therapeutic Prospects

  • Neurological Disorders: As a GABA modulator, the compound could address epilepsy or anxiety disorders, mirroring non-nitrogen heterocyclics like valproic acid .

  • Oncology: MAP4K1 inhibition might synergize with checkpoint inhibitors to enhance T-cell-mediated tumor clearance .

Research Priorities

  • In Vitro Assays: Prioritize GABA-T inhibition and MAP4K1 binding studies to validate target engagement.

  • In Vivo Models: Evaluate anticonvulsant efficacy in murine MES/scPTZ tests and antitumor activity in syngeneic models .

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